tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially hydrogenated pyridine scaffold. Its molecular formula is C₁₁H₁₇N₃O₂S, with a molecular weight of 255.34 g/mol, and it is registered under CAS number 1002355-91-0 . This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other pharmacophores .
Properties
Molecular Formula |
C12H19N3O2S |
|---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H19N3O2S/c1-7-9-8(18-10(13)14-9)5-6-15(7)11(16)17-12(2,3)4/h7H,5-6H2,1-4H3,(H2,13,14) |
InChI Key |
YOWBUICLJYRXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromo-4-methyl-3-oxo-piperidine-1-carboxylate
Starting Material : 1-tert-Butyloxycarbonyl-4-methyl-3-piperidone (SM, 36 g, 180 mmol).
Reagents :
- N-Bromosuccinimide (NBS, 32 g, 180 mmol)
- Radical initiator: Azobisisobutyronitrile (AIBN, 90 mg)
Conditions : Reflux in tetrachloroethane (500 mL, 3 h).
Mechanism : Radical-mediated bromination at the α-position to the ketone generates 2-bromo-4-methyl-3-oxo-piperidine-1-carboxylate. AIBN facilitates homolytic cleavage of NBS, producing bromine radicals that abstract hydrogen from the piperidone’s C2 position, followed by bromine atom transfer.
Thiazole Ring Formation via Thiourea Cyclization
Reaction : The brominated intermediate (1 equiv) reacts with thiourea (1.2 equiv) in DMF at 75°C for 1 h.
Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate, and column chromatography yield the thiazolo[4,5-c]pyridine core.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 48% |
| MS (EI) m/z (M+H)⁺ | 270.3 (calculated) |
| ¹H NMR (CDCl₃) | δ 4.76 (br, 2H, NH₂), 3.71 (t, 2H, CH₂), 2.62 (t, 2H, CH₂), 1.98 (m, 2H, CH₂), 1.53 (s, 9H, t-Bu), 1.32 (s, 3H, CH₃) |
Method II: Pyrrolidine-Mediated Cyclocondensation
Formation of 5-Pyrrolidin-1-yl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate
Starting Material : 1-tert-Butyloxycarbonyl-4-methyl-3-piperidone (48 g, 241 mmol).
Reagents :
- Pyrrolidine (21 mL, 241 mmol)
- p-Toluenesulfonic acid (0.23 g, 1 mmol)
Conditions : Reflux in toluene with azeotropic water removal (3 h).
Mechanism : Acid-catalyzed enamine formation between the piperidone’s ketone and pyrrolidine’s amine, followed by dehydration to yield a conjugated dienamine intermediate.
Thiazole Annulation with Sulfur and Cyanamide
Reaction : The enamine intermediate reacts with elemental sulfur (7.7 g, 241 mmol) and cyanamide (10.7 g, 255 mmol) in methanol at 0°C to rt overnight.
Workup : Concentration, NaHCO₃ extraction, and chromatography yield the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 27% |
| Side Product | 15% of non-methylated analog |
| ¹H NMR (CDCl₃) | δ 5.12 (br, 2H, NH₂), 4.37 (s, 2H, CH₂), 3.70 (t, 2H, CH₂), 2.65 (t, 2H, CH₂), 1.48 (s, 9H, t-Bu), 1.29 (s, 3H, CH₃) |
Comparative Analysis of Method I vs. Method II
| Parameter | Method I | Method II |
|---|---|---|
| Yield | 48% | 27% |
| Purity (HPLC) | >98% | 95% |
| Side Products | None | 15% analog (B) |
| Reaction Time | 4 h total | 24 h total |
| Scalability | Industrial-friendly | Limited by cyanamide toxicity |
Method I’s radical bromination-cyclization offers superior yield and scalability, while Method II’s enamine route suffers from lower efficiency but provides access to structural analogs.
Post-Synthetic Modifications
Deprotection to 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine
Reagents : Trifluoroacetic acid (TFA, 30 mL) in dichloromethane, followed by HCl/dioxane.
Outcome : Boc removal affords the free amine (85% yield), confirmed by MS m/z 170.1 (M+H)⁺.
Diazotization-Halogenation for 2-Chloro/Bromo Derivatives
Conditions :
- CuCl₂·2H₂O (8.2 g, 48 mmol) or CuBr₂ (10.8 g, 48 mmol)
- Isoamyl nitrite (7 g, 60 mmol) in acetonitrile at 55°C.
Yields : 20% (Cl), 22% (Br).
Challenges and Optimization Strategies
- Regioselectivity in Thiazole Formation : Method II’s propensity to generate positional isomers necessitates careful chromatography.
- Methyl Group Stability : The 4-methyl substituent remains intact under TFA deprotection but may undergo oxidation under harsh halogenation conditions.
- Scalability of Radical Bromination : AIBN’s exothermic decomposition requires controlled addition and temperature monitoring for safe scale-up.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 2-amino group in the target compound enables nucleophilic reactions (e.g., acylations, alkylations), while the 2-bromo analog (CAS 1253654-37-3) is tailored for metal-catalyzed couplings .
Ring Isomerism :
- The thiazolo[5,4-c]pyridine isomer (CAS 365996-06-1) shifts the thiazole ring position, altering electronic properties and binding affinity in drug-receptor interactions .
Synthetic Utility: Brominated derivatives (e.g., CAS 1253654-37-3) are critical for introducing aryl or heteroaryl groups via cross-coupling, whereas amino-substituted variants are preferred for functional group transformations .
Commercial Availability and Handling
- The target compound (CAS 1002355-91-0) is available in ≥95% purity, typically in 100 mg to 1 g quantities .
- Brominated derivatives (e.g., CAS 1253654-37-3) are offered at 98% purity, with bulk pricing available .
- Storage : All derivatives require protection from light and moisture, with recommended storage at room temperature .
Biological Activity
tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, synthesis methods, and relevant case studies.
- Molecular Formula : C12H19N3O2S
- Molecular Weight : 269.37 g/mol
- CAS Number : 365996-05-0
The compound features a thiazole ring fused to a pyridine structure, characterized by a tert-butyl ester group and an amino group at the 2-position of the thiazole ring. The presence of these functional groups suggests potential for various biological activities.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. Common synthetic routes may include:
- Cyclization Reactions : Using reagents such as potassium permanganate and lithium aluminum hydride under optimized conditions to enhance yield and purity.
- Functional Group Modifications : The introduction of various substituents can tailor the biological activity of the compound.
Anticancer Activity Study
A study evaluated the anticancer effects of several thiazole derivatives against cancer cell lines. Among them was a derivative similar to this compound, which showed significant cytotoxicity against HepG2 cells with an IC50 value of . This suggests that the structural features of these compounds may enhance their effectiveness in targeting cancer cells.
Antimicrobial Efficacy
In another study focusing on thiazole derivatives, compounds demonstrated selective inhibition against bacterial topoisomerases without affecting human enzymes. This selectivity is crucial for developing antibiotics with fewer side effects . The promising results indicate that further exploration of this compound could lead to effective antimicrobial agents.
Q & A
Q. What are the standard synthetic protocols for tert-butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate?
The compound is synthesized via cyclization reactions. For example:
- Method A : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur in pyridine at 130°C for 1.5 hours yields the product (74.2% yield) .
- Method B : Bromination using tert-butyl nitrite and CuBr₂ in dichloromethane at 0°C for 3 hours achieves 44% yield, with purification via column chromatography . These protocols prioritize regioselectivity and functional group compatibility.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopic Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for amine and carbonyl group verification; LC-MS ([M+H]+ at m/z 269.3) for molecular weight validation .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at room temperature, protected from light and moisture to prevent Boc-group cleavage .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound serves as a heterocyclic building block for:
- PROTACs (Proteolysis-Targeting Chimeras): Conjugation with E3 ligase ligands (e.g., VHL or CRBN) via amide coupling (HATU/DIPEA in CH₂Cl₂) .
- Kinase inhibitor scaffolds: Functionalization at the 2-amino group enhances selectivity for ATP-binding pockets .
Advanced Research Questions
Q. How can researchers optimize the low yield (44%) observed in bromination reactions?
- Variable Screening : Test alternative nitrite sources (e.g., isoamyl nitrite) or Cu(I) catalysts (e.g., CuBr) to reduce side reactions.
- Temperature Control : Gradual warming from 0°C to room temperature may improve intermediate stability .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) could enhance solubility of intermediates.
Q. What strategies resolve contradictions in reaction outcomes between similar thiazolo-pyridine derivatives?
- Regioselectivity Analysis : Use DFT calculations to predict electronic effects of substituents (e.g., methyl vs. bromo groups) on cyclization pathways .
- Cross-Validation : Compare X-ray crystallography data (SHELXL-refined) of intermediates to confirm structural assignments .
Q. How does the tert-butyl carbamate group influence stability under varying pH conditions?
- Acidic Hydrolysis : The Boc group is cleaved in TFA/DCM (1:1) within 1 hour at 25°C, yielding the free amine.
- Basic Conditions : Stable in pH < 10; degradation occurs in NaOH (1M, 60°C) via nucleophilic attack on the carbonyl .
Q. What advanced techniques validate the compound’s role in PROTAC design?
- Biolayer Interferometry (BLI) : Measure binding kinetics between PROTACs and target proteins (e.g., BRD4).
- Western Blotting : Confirm target protein degradation (e.g., 80% reduction at 100 nM concentration) .
Methodological Challenges and Solutions
Q. Why do impurities arise during column chromatography, and how are they mitigated?
- Common Impurities : Unreacted starting materials or diastereomers.
- Resolution : Use gradient elution (hexane/ethyl acetate 8:1 → 2:1) with silica gel (230–400 mesh). Add 0.1% triethylamine to reduce tailing .
Q. How is the compound’s stereochemical integrity maintained during synthesis?
- Chiral HPLC : Employ a Chiralpak IA column (heptane/ethanol, 90:10) to monitor enantiomeric excess (>99%).
- Asymmetric Catalysis : Use Pd(OAc)₂ with chiral ligands (e.g., BINAP) for enantioselective C–N coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
